In-Depth Physicochemical Profiling of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: A Technical Guide for Preclinical Development
In-Depth Physicochemical Profiling of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: A Technical Guide for Preclinical Development
Executive Summary
In modern drug discovery, the strategic combination of privileged scaffolds is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7) represents a highly versatile building block that merges the ubiquitous piperidine ring with a conformationally restricted cyclopropyl ester[1].
As a Senior Application Scientist, I approach the incorporation of the cyclopropyl group not merely as a structural novelty, but as a calculated bioisosteric replacement. The cyclopropyl ring provides enhanced metabolic stability due to its stronger C-H bonds (compared to acyclic alkyl chains) and introduces a rigid, planar geometry that reduces the entropic penalty upon target binding[2][3]. Concurrently, the piperidine moiety—a staple in FDA-approved drugs—offers a basic nitrogen center crucial for aqueous solubility and target receptor interactions via salt bridge formation[4].
This whitepaper provides an in-depth technical analysis of the physicochemical properties of 3-piperidinyl cyclopropanecarboxylate hydrochloride, detailing self-validating analytical workflows for its characterization.
Structural and Quantitative Physicochemical Profile
Understanding the baseline physicochemical properties is critical before advancing this intermediate into complex synthetic pathways or formulation studies. The hydrochloride salt form is specifically chosen to mitigate the inherent volatility and oxidative susceptibility of the free secondary amine, thereby ensuring a stable, highly crystalline solid state.
Table 1: Key Physicochemical Properties (Empirical & Calculated)
| Property | Value / Description | Analytical Rationale & Causality |
| Chemical Formula | C9H15NO2 • HCl (C9H16ClNO2) | Confirmed via High-Resolution Mass Spectrometry (HRMS). |
| Molecular Weight | 205.68 g/mol (Salt) / 169.22 g/mol (Free Base) | Low molecular weight optimal for Lipinski's Rule of 5 compliance. |
| Appearance | White to off-white crystalline powder | Indicates high purity and stable lattice energy. |
| pKa (Piperidine NH2+) | ~9.2 – 9.6 (Predicted) | Ensures >99% ionization at physiological pH (7.4), driving solubility. |
| LogP (Free Base) | 1.2 – 1.5 | Balanced lipophilicity for passive membrane permeability. |
| LogD (pH 7.4) | -0.5 to 0.1 | High aqueous solubility in systemic circulation due to ionization. |
| Aqueous Solubility | > 50 mg/mL (as HCl salt) | Facilitates straightforward formulation in aqueous media. |
Experimental Protocols: Self-Validating Analytical Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality rationale—explaining why a specific parameter is chosen—and a system suitability check to guarantee data trustworthiness.
Protocol A: Potentiometric Determination of pKa and LogD
Because 3-piperidinyl cyclopropanecarboxylate lacks a strong UV chromophore, standard UV-metric titrations are ineffective. Potentiometry is the gold standard for this scaffold.
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Step 1: System Calibration and Suitability
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Action: Calibrate the glass-calomel electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
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Causality Rationale: pKa is highly temperature-dependent. A 1°C fluctuation can shift the pKa by up to 0.03 units for secondary amines.
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Self-Validation: Titrate a potassium hydrogen phthalate (KHP) standard. The system is validated only if the calculated pKa of KHP is 5.40 ± 0.02.
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Step 2: Aqueous pKa Titration
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Action: Dissolve 2.0 mg of the HCl salt in 10 mL of 0.15 M KCl (to mimic physiological ionic strength). Titrate with 0.5 M standardized KOH from pH 3.0 to 11.0 under a continuous nitrogen blanket.
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Causality Rationale: The nitrogen blanket prevents atmospheric CO2 from dissolving into the basic solution, which would form carbonic acid and artificially skew the titration curve.
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Step 3: LogD Determination (Shake-Flask Method)
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Action: Partition the compound between 1-octanol (pre-saturated with buffer) and pH 7.4 phosphate buffer. Shake for 60 minutes at 200 rpm, then centrifuge at 3000 x g for 15 minutes.
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Causality Rationale: Pre-saturating the phases prevents volume changes during partitioning. Centrifugation is critical to break micro-emulsions that would otherwise cause an overestimation of the aqueous concentration. Quantify using LC-MS/MS.
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Protocol B: Solid-State Profiling (XRPD and DSC)
Characterizing the crystal lattice of the hydrochloride salt is vital to rule out hygroscopic phase changes and ensure batch-to-batch consistency.
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Step 1: Differential Scanning Calorimetry (DSC)
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Action: Weigh 3-5 mg of the sample into a crimped aluminum pan with a pinhole. Heat from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).
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Causality Rationale: The pinhole allows volatile impurities (e.g., trapped moisture) to escape, preventing pan deformation and artifactual endotherms. The 10°C/min rate provides the optimal balance between resolution (separating close thermal events) and sensitivity.
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Self-Validation: Run an indium standard prior to the sample. The melting onset must read 156.6 ± 0.2 °C.
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Step 2: X-Ray Powder Diffraction (XRPD)
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Action: Scan the powder from 3° to 40° 2θ using Cu-Kα radiation (1.5406 Å) at a step size of 0.02°.
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Causality Rationale: The 3-40° range captures all significant intermolecular d-spacings for small organic salts. Scanning below 3° risks detector damage from the primary X-ray beam.
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Mechanistic Insights: Degradation Pathways
The primary liability of 3-piperidinyl cyclopropanecarboxylate hydrochloride is the ester linkage. While the cyclopropyl group provides steric hindrance that slows enzymatic cleavage compared to linear esters, chemical hydrolysis remains a risk under extreme pH conditions.
Under basic conditions (pH > 8), the unprotonated piperidine nitrogen can act as an intramolecular general base, or the hydroxide ion can directly attack the carbonyl carbon, leading to rapid saponification. Conversely, the protonated state (pH < 5) inductively withdraws electron density, slightly stabilizing the ester against nucleophilic attack, though acid-catalyzed hydrolysis can still occur at pH < 2.
Mechanistic pathways of ester hydrolysis for 3-piperidinyl cyclopropanecarboxylate.
Analytical Workflow Integration
To synthesize these methodologies into a cohesive development strategy, the following workflow dictates the logical progression of physicochemical characterization.
Integrated analytical workflow for the physicochemical profiling of the API.
Conclusion
3-Piperidinyl cyclopropanecarboxylate hydrochloride is a highly strategic intermediate. By understanding the causality behind its physicochemical behavior—specifically the interplay between the basic piperidine nitrogen and the rigid cyclopropyl ester—researchers can design highly robust analytical and formulation strategies. The self-validating protocols outlined above ensure that data generated during early-phase development is both trustworthy and actionable.
References
- The Cyclopropyl Group in Medicinal Chemistry.
- Cyclopropylacetonitrile | 6542-60-5 - The "Cyclopropyl Effect" in Medicinal Chemistry. Benchchem.
- Piperidine: Structure and Pharmacological Uses. International Journal of Novel Research and Development / Scribd.
- Piperidin-3-yl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7). BLDpharm.
